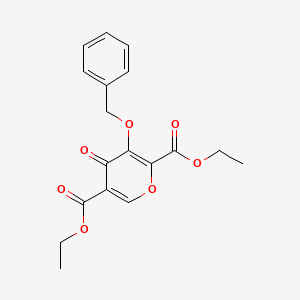
diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a benzyloxy group attached to a pyran ring, along with two ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of diethyl malonate with benzyl alcohol in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Diethyl 3-(hydroxy)-4-oxo-4H-pyran-2,5-dicarboxylate.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
科学研究应用
Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding .
相似化合物的比较
Similar Compounds
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Similar in structure but contains a pyrrole ring instead of a pyran ring.
Diethyl 2-(ethoxymethylene)malonate: Contains ester groups but lacks the benzyloxy and pyran ring structure.
Uniqueness
Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is unique due to its combination of a benzyloxy group and a pyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various synthetic and research applications .
生物活性
Diethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS No. 1246616-86-3) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects.
- Molecular Formula : C₁₈H₁₈O₇
- Molecular Weight : 346.337 g/mol
- Structural Characteristics : The compound features a pyran ring with two carboxylate groups and a benzyloxy substituent, which may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, similar compounds have shown significant activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Mechanism
A study investigating the effects of related compounds on human colon cancer (HT29) and prostate cancer (DU145) cells utilized the MTT assay to evaluate cell viability. The results indicated that these compounds could inhibit cell proliferation significantly, suggesting that this compound may exhibit similar effects due to structural similarities .
Antimicrobial Properties
Research into the antimicrobial activity of derivatives of this compound has shown promising results. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine | E. coli, S. aureus | 50 μg/ml |
| Diethyl 3-(benzyloxy)-4-oxo-4H-pyran derivative | Various bacterial strains | Pending further investigation |
Pharmacological Applications
This compound is also being explored as an intermediate in the synthesis of pharmaceuticals such as dolutegravir, an antiretroviral medication used in the treatment of HIV . Its structural properties suggest potential applications in drug development aimed at targeting various diseases.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies indicate potential interactions with enzymes involved in cancer progression and microbial resistance.
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| EGFR Tyrosine Kinase | -9.5 | Strong interaction predicted |
| Bacterial DNA Gyrase | -8.7 | Potential inhibitor identified |
属性
分子式 |
C18H18O7 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC 名称 |
diethyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate |
InChI |
InChI=1S/C18H18O7/c1-3-22-17(20)13-11-25-16(18(21)23-4-2)15(14(13)19)24-10-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI 键 |
LREWATWZRHZOFH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















